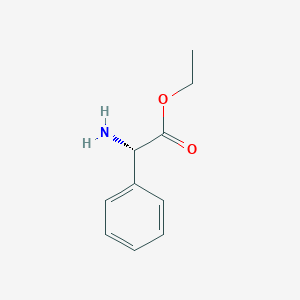

(S)-Ethyl 2-amino-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKGPFHYXWGWEI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166698 | |

| Record name | Ethyl phenylglycinate, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15962-49-9 | |

| Record name | Ethyl phenylglycinate, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylglycinate, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHO88N36HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereocontrol

Classical Esterification Routes

Classical methods for synthesizing (S)-Ethyl 2-amino-2-phenylacetate typically begin with the chiral precursor, (S)-2-Amino-2-phenylacetic acid (also known as L-Phenylglycine). The primary challenge in these routes is to perform the esterification without causing racemization of the stereogenic center.

One established method for converting a carboxylic acid to an ester involves the use of thionyl chloride (SOCl₂). This process occurs in two main stages. First, the carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. In the second stage, this intermediate reacts with an alcohol—in this case, ethanol (B145695)—to yield the desired ethyl ester. rsc.org

The mechanism begins with the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The generated acyl chloride is then subjected to nucleophilic attack by ethanol. A final deprotonation step yields the ethyl ester.

A critical consideration for this reaction with amino acids is the presence of the nucleophilic amino group, which can react with thionyl chloride. To prevent this unwanted side reaction, the amino group is typically protected beforehand. A common strategy is to use the hydrochloride salt of the amino acid, which protonates the amine, rendering it non-nucleophilic and allowing the thionyl chloride to react selectively with the carboxylic acid group.

Optimizing the synthesis of this compound requires a delicate balance between maximizing the reaction yield and preserving the enantiomeric purity of the product. Several factors are crucial in achieving this balance.

Fischer-Speier Esterification: An alternative and widely used classical method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester and increase the yield, several strategies can be employed:

Use of Excess Alcohol: Employing a large excess of ethanol shifts the equilibrium in favor of the product, in accordance with Le Châtelier's principle. masterorganicchemistry.comchemistrysteps.com

Removal of Water: The water formed as a byproduct can be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves, which also pushes the equilibrium towards the ester. wikipedia.orgorganic-chemistry.org

Maintaining Enantiomeric Purity: The primary concern during esterification is the potential for racemization at the chiral center, which can be exacerbated by harsh conditions like high temperatures or prolonged exposure to strong acids or bases. Optimization involves finding the mildest possible conditions that still afford a reasonable reaction rate and yield. This may include using milder acid catalysts or carefully controlling the reaction temperature and time. Post-reaction, crystallization conditions are also optimized. For instance, controlled cooling rates during crystallization from a mother liquor can improve the yield and purity of the isolated product. google.com

Table 1: Factors for Optimizing Esterification Reactions

| Parameter | Objective | Method | Reference |

|---|---|---|---|

| Reaction Yield | Shift equilibrium toward products | Use large excess of alcohol; Remove water byproduct | masterorganicchemistry.com |

| Enantiomeric Purity | Minimize racemization | Use mildest effective temperature and acid catalysis; Optimize reaction time | General Principle |

| Product Isolation | Maximize recovery and purity | Controlled crystallization temperature and rate; Reprocess mother liquor | google.com |

Enantioselective Synthesis Strategies

Enantioselective methods aim to create the desired (S)-stereoisomer preferentially from achiral or prochiral starting materials, offering an elegant alternative to the resolution of racemates.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of this compound, a general strategy would involve attaching a chiral auxiliary to a glycine-equivalent substrate. For example, an achiral glycine (B1666218) enolate can be alkylated with benzyl (B1604629) bromide. When the enolate is part of a larger structure containing a covalently bonded chiral auxiliary, such as a derivative of 1-phenylethylamine (B125046) or an oxazolidinone, the auxiliary sterically hinders one face of the enolate. wikipedia.orgnih.gov This facial bias forces the incoming benzyl group to attack from the less hindered side, leading to the formation of one enantiomer in excess. Subsequent cleavage of the auxiliary group, followed by esterification, would yield the target molecule.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral molecules, including amino acids. This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydroamino acid or an imine, using a transition metal complexed with a chiral ligand.

A plausible route to this compound is the asymmetric hydrogenation of an N-acyl dehydroamino acid ester or the corresponding imine. The substrate, ethyl 2-(acetylamino)-2-phenylacrylate or the imine of ethyl phenylglyoxylate, would be hydrogenated under a hydrogen atmosphere using a catalyst composed of a transition metal (commonly Rhodium or Ruthenium) and a chiral diphosphine ligand (e.g., BINAP). The chiral ligand environment coordinates to the metal center, creating a chiral catalytic pocket that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thus producing the (S)-amino ester with high enantiomeric excess.

A closely related process is the asymmetric hydrogenation of α-ketoesters. For example, the hydrogenation of ethyl 2-oxo-2-phenylacetate using a platinum catalyst on a carbon fiber support, modified with the chiral alkaloid cinchonidine, has been shown to produce the corresponding α-hydroxy ester with up to 99% enantiomeric excess (ee). scispace.com This highlights the potential and high stereocontrol achievable with this strategy for related α-functionalized esters.

Table 2: Example of Asymmetric Hydrogenation of a Related Substrate

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl 2-oxo-2-phenylacetate | Ethyl 2-hydroxy-2-phenylacetate | Pt/Carbon Fiber, Cinchonidine | 99% | scispace.com |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For ethyl 2-amino-2-phenylacetate, this is typically achieved by first synthesizing the racemic ester and then separating the (R) and (S) enantiomers.

A highly effective and classical method for resolving racemic amines or amino acid derivatives is through the formation of diastereomeric salts. libretexts.org This process leverages the fact that diastereomers have different physical properties, such as solubility, allowing for their separation by physical means like fractional crystallization. pbworks.com

The procedure involves reacting the racemic ethyl 2-amino-2-phenylacetate with a single enantiomer of a chiral acid, known as a resolving agent. A common and cost-effective choice is (+)-(R,R)-tartaric acid. pbworks.comgoogle.com The reaction is an acid-base neutralization where the basic amino group of both the (R)- and (S)-ester enantiomers reacts with the acidic resolving agent to form a mixture of two diastereomeric salts:

[(S)-ester·(R,R)-tartrate]

[(R)-ester·(R,R)-tartrate]

These two salts are diastereomers and will exhibit different solubilities in a given solvent. By carefully selecting the solvent (e.g., methanol (B129727) or ethanol), one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved in the mother liquor. pbworks.com The less soluble salt is then isolated by filtration. Finally, the purified diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to neutralize the tartaric acid and regenerate the enantiomerically pure free amine, this compound, which can be extracted into an organic solvent. youtube.com The resolving agent can often be recovered from the aqueous layer.

Enzymatic Kinetic Resolution (e.g., Protease-Catalyzed Hydrolysis)

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. Lipases are a common class of enzymes employed for this purpose due to their ability to catalyze the hydrolysis or transesterification of esters with high enantioselectivity.

A study on the lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester, a compound structurally similar to ethyl 2-amino-2-phenylacetate, demonstrated the potential of this approach. nih.gov The research highlighted that enzymatic ammonolysis showed higher activity and enantioselectivity compared to hydrolysis or alcoholysis. nih.gov The choice of solvent, initial water activity, and temperature were found to be critical parameters influencing the efficiency of the resolution. nih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic amino acid ester, the enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, while the desired (S)-enantiomer remains as the unreacted ester. The resulting mixture of the (S)-ester and the (R)-acid can then be separated. The efficiency of such a resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. For instance, the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase (B570770) B (CAL-B) achieved an excellent enantioselectivity with an E value greater than 200. nih.gov

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Parameter | Effect on Resolution | Reference |

| Enzyme Choice | Determines enantioselectivity and reaction rate. Lipases like CAL-B are highly effective. | nih.gov |

| Solvent | Affects enzyme activity and stability. | nih.gov |

| Water Activity | Crucial for hydrolysis reactions, influencing both reaction rate and enantioselectivity. | nih.gov |

| Temperature | Impacts enzyme activity and stability, with an optimal range for each enzyme. | nih.gov |

Diastereomeric Salt Formation (e.g., Tartaric Acid Resolution)

A classical and widely used method for resolving racemic mixtures of amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org For a racemic mixture of an amine like ethyl 2-amino-2-phenylacetate, a chiral acid such as (+)-tartaric acid can be used. libretexts.orglibretexts.org The reaction of the racemic amine with the enantiomerically pure acid results in a mixture of two diastereomeric salts. youtube.com

These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org One diastereomer will be less soluble in a particular solvent and will crystallize out of the solution first. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. youtube.com

The choice of the resolving agent and the solvent system is critical for a successful resolution. libretexts.orglibretexts.orgnih.gov Besides tartaric acid, other chiral acids like (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are also commonly used for the resolution of racemic bases. libretexts.orglibretexts.org The efficiency of the separation can be tedious and may require multiple recrystallizations to achieve high optical purity. libretexts.orglibretexts.org The progress of the resolution is often monitored by measuring the optical rotation of the crystallized diastereomer until a constant value is reached. libretexts.orglibretexts.org

Table 2: Common Chiral Acids for Resolution of Racemic Bases

| Chiral Acid | Reference |

| (+)-Tartaric acid | libretexts.orglibretexts.org |

| (-)-Malic acid | libretexts.orglibretexts.org |

| (-)-Mandelic acid | libretexts.orglibretexts.org |

| (+)-Camphor-10-sulfonic acid | libretexts.orglibretexts.org |

Biocatalytic Synthesis Approaches for Related Esters

Recent advancements in biocatalysis offer direct and efficient routes to chiral α-amino esters, avoiding the need for resolution of racemic mixtures. nih.govnih.gov One such innovative approach involves the use of engineered enzymes, like protoglobin nitrene transferases, to catalyze the enantioselective intermolecular α-C-H amination of carboxylic acid esters. nih.govnih.gov This method directly introduces an amino group at the α-position of an ester, such as ethyl phenylacetate (B1230308), to produce the corresponding α-amino ester with high enantioselectivity. nih.gov

The development of high-throughput screening assays has been instrumental in evolving these enzymes to achieve high enantioselectivity for either the L- or D-α-amino ester. nih.govnih.gov These engineered biocatalysts have demonstrated a broad substrate scope, accepting various substituted phenylacetates and other esters. nih.gov This direct amination approach represents a more atom-economical and sustainable alternative to traditional synthetic methods. nih.govnih.gov

Furthermore, α-amino acid ester hydrolases (AEHs) are another class of enzymes that can be utilized in the synthesis of α-amino esters. ebi.ac.uk These enzymes catalyze both the hydrolysis and synthesis of esters and amides with an α-amino group. ebi.ac.uk The catalytic mechanism typically follows that of serine hydrolases, involving the formation of an acyl-enzyme intermediate. ebi.ac.uk

Microwave-Assisted Synthetic Methods for Related Esters

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govtandfonline.com This technology has been successfully applied to the synthesis of amino acid esters.

An efficient microwave-assisted methodology for the esterification of unprotected α-amino acids has been described. nih.gov This one-pot, solventless protocol utilizes acid catalysis (e.g., MsOH or p-TsOH) to produce ionic esterified amino acids in satisfactory yields. nih.gov The rapid heating and energy transfer under microwave irradiation are thought to be responsible for the enhanced reaction rates. scirp.org

Microwave irradiation has also been employed in the synthesis of more complex structures like β-amino-α,β-unsaturated esters and 2,5-diketopiperazines derived from amino acid esters. tandfonline.comnih.gov In the synthesis of β-amino-α,β-unsaturated esters, microwave heating significantly reduced the reaction time without compromising the yield or product geometry. tandfonline.com Similarly, the cyclization of dipeptide esters to form diketopiperazines was achieved in excellent yields under microwave irradiation. nih.gov These examples underscore the versatility and efficiency of microwave-assisted methods in the synthesis of amino acid derivatives. nih.govtandfonline.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification of L-Leucine

Chemical Reactivity and Derivatization Studies

Hydrolysis Reactions and Phenylglycine Formation

The ester functionality of (S)-Ethyl 2-amino-2-phenylacetate can be readily hydrolyzed to yield (S)-phenylglycine, a non-proteinogenic amino acid. wikipedia.orgsolubilityofthings.com This transformation can be achieved through both chemical and enzymatic methods.

Chemical hydrolysis is typically performed under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, proceeds via a nucleophilic acyl substitution mechanism to produce the carboxylate salt of phenylglycine, which is then neutralized to afford the free amino acid.

Enzymatic hydrolysis offers a milder and more selective alternative. Lipases are commonly employed for this purpose, catalyzing the hydrolysis with high stereospecificity, which is crucial for maintaining the enantiopurity of the resulting (S)-phenylglycine. This biocatalytic approach is favored in green chemistry for its environmentally benign reaction conditions.

The resulting (S)-phenylglycine is a significant compound in its own right, serving as a precursor for the synthesis of various pharmaceuticals, including antibiotics. wikipedia.org

Amidation Reactions for Peptide Linkage

The primary amine group of this compound serves as a nucleophile in amidation reactions, enabling the formation of peptide bonds. youtube.com This reactivity is fundamental to its use in peptide synthesis, where it can be incorporated into peptide chains. nih.gov

The general process involves the coupling of the amino group with the activated carboxyl group of another amino acid. youtube.com Standard peptide coupling reagents, such as carbodiimides (e.g., EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate this reaction. uwec.edu These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine of the phenylacetate (B1230308) derivative.

The reaction sequence typically requires the protection of the amino group of the incoming amino acid (e.g., with an Fmoc or Boc group) to prevent self-polymerization and ensure selective bond formation. uwec.edu Following the coupling reaction, the protecting group can be removed to allow for further elongation of the peptide chain. This iterative process is the foundation of solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development. nih.gov

Reductive Alkylation Processes

Reductive alkylation, or reductive amination, provides a direct method for introducing alkyl substituents onto the nitrogen atom of this compound. This one-pot reaction involves the treatment of the amino ester with an aldehyde or ketone in the presence of a reducing agent.

The reaction proceeds through the initial formation of a Schiff base or imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), chosen for their selectivity in reducing the iminium ion over the carbonyl group of the starting material.

This process is highly versatile, allowing for the synthesis of a wide array of N-substituted derivatives of this compound, which are valuable intermediates in medicinal chemistry.

Nucleophilic Substitution at the Ester Moiety

The ester group of this compound is susceptible to nucleophilic attack, leading to the substitution of the ethoxy group. Two common examples of this reactivity are transesterification and aminolysis.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alcohol. The process is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester, (S)-Methyl 2-amino-2-phenylacetate.

Aminolysis: The reaction with an amine leads to the formation of an amide. This transformation converts the ester into the corresponding phenylglycinamide derivative. The reaction rate is dependent on the nucleophilicity of the attacking amine. This method is an alternative route to forming amide bonds at the C-terminus of the phenylglycine scaffold.

These substitution reactions expand the synthetic utility of the parent molecule, providing access to a broader range of derivatives with modified properties.

N-Protection Strategies (e.g., tert-Butoxycarbonyl (Boc) Protection)

To manage the reactivity of the primary amine during multi-step syntheses, N-protection is a crucial strategy. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups employed for amino acids and their esters. researchgate.netorgsyn.org

The protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org This reaction results in the formation of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate.

The Boc group is valued for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org However, it can be readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride in an organic solvent. organic-chemistry.orgreddit.com This orthogonal stability allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, a key principle in complex molecule synthesis. organic-chemistry.org

Formation of Heterocyclic Derivatives (e.g., Thio-1,3,4-oxadiazol-2-yl Derivatives)

The versatile functionalities of this compound allow it to serve as a precursor for the synthesis of various heterocyclic compounds. For example, it can be used to generate derivatives containing the 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) core, which are prevalent motifs in medicinal chemistry. nih.govnih.govresearchgate.net

A common synthetic route involves converting the amino ester into a corresponding hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide intermediate can then undergo cyclization with various reagents. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent, can lead to the formation of thio-substituted 1,3,4-oxadiazole derivatives.

Alternatively, the hydrazide can be reacted with acyl chlorides or other electrophiles to form diacylhydrazine intermediates, which can then be cyclized under dehydrating conditions (e.g., using phosphorus oxychloride) to yield 2,5-disubstituted 1,3,4-oxadiazoles. umich.edu These heterocyclic derivatives are often investigated for their potential biological activities.

Photochemical Reactivity Investigations (for Related Phenylacetate Derivatives)

While specific photochemical studies on this compound are not extensively documented, research on related phenylacetate derivatives provides insight into potential photochemical transformations. nih.govacs.org Phenylacetic acid and its esters can undergo photochemical reactions, often initiated by UV irradiation. nih.gov

Studies on phenylacetic acid dianions have shown that photostimulation can lead to reactions with aryl halides via an apparent SRN1 (radical-nucleophilic substitution) mechanism. nih.govacs.org This results in the formation of new carbon-carbon bonds, yielding arylated phenylacetic acid derivatives. The regiochemistry of these reactions can be influenced by the counterion present in the reaction mixture. nih.govacs.org

Furthermore, the photochemical properties of acylsilanes, which can be related to phenylacetate structures, have been explored. thieme-connect.com Irradiation can induce rearrangements to form siloxycarbenes, which are reactive intermediates capable of participating in various subsequent reactions. thieme-connect.com These examples suggest that the phenylacetate framework is amenable to photochemical manipulation, opening avenues for novel synthetic applications. rsc.org

Table of Reaction Parameters

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH or Lipase (B570770) | (S)-Phenylglycine |

| Amidation | R-COOH, EDC, HOBt | Peptide/Amide |

| Reductive Alkylation | RCHO/RCOR', NaBH₃CN | N-Alkyl Amine |

| N-Boc Protection | Boc₂O, Base (e.g., NEt₃) | N-Boc Protected Amine |

| Boc Deprotection | TFA/DCM or HCl/Dioxane | Primary Amine Salt |

| Heterocycle Formation | 1. N₂H₄·H₂O; 2. CS₂, Base | Thio-1,3,4-oxadiazole Derivative |

Applications in Advanced Organic Synthesis

Asymmetric Construction of Complex Molecules

The primary application of (S)-Ethyl 2-amino-2-phenylacetate in this context is as a chiral building block. In asymmetric synthesis, chemists aim to convert achiral starting materials into chiral products, a process essential for producing single-enantiomer drugs. nih.gov The use of pre-existing chiral molecules, often derived from a natural "chiral pool," is a common strategy to achieve this goal.

The defined stereochemistry of this compound allows it to be incorporated into larger molecules, thereby establishing a specific stereocenter. A notable example is its role in the synthesis of the drug Elobixibat Hydrate, which is used for treating chronic idiopathic constipation. nih.gov In the synthesis of this drug, the related compound methyl (R)-2-amino-2-phenylacetate is coupled with another molecular fragment. nih.gov This acid-ester coupling reaction, facilitated by the coupling agent TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), directly installs the required chiral carbon into the final structure of the drug. nih.gov This method exemplifies how a chiral fragment dictates the stereochemistry of the final, more complex molecule.

The principles of using such chiral building blocks are broadly applicable. For instance, high degrees of stereochemical induction are observed in reactions like the Diels-Alder reaction when substrates are attached to chiral auxiliaries. sfu.ca This control over stereochemistry is fundamental to modern synthetic chemistry, as the biological activity of molecules, particularly pharmaceuticals, is often dependent on their specific enantiomeric form. nih.gov

As demonstrated by the Elobixibat Hydrate synthesis, this compound and its analogs are valuable precursors for pharmaceutical intermediates. nih.govmidas-pharma.com An intermediate is a molecule that is formed during the synthesis of a final product. The use of this compound provides a reliable method for introducing a specific chiral center early in a synthetic sequence. This strategy is frequently employed in the early stages of drug development. wikipedia.org

| Pharmaceutical Synthesis Example | |

| Target Drug | Elobixibat Hydrate |

| Chiral Precursor | Methyl (R)-2-amino-2-phenylacetate (an analog of the subject compound) |

| Reaction Type | Acid-ester coupling |

| Coupling Agent | TBTU |

| Significance | Generates the single chiral carbon in the drug's structure. nih.gov |

Peptide Synthesis Applications

This compound is a derivative of an α-amino acid and finds applications in the synthesis of peptides. Peptides are chains of amino acids linked by peptide (amide) bonds. Synthetic peptides are used in a wide range of applications, from drug development and proteomics to the creation of antibodies. peptide.com

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. bachem.com This process requires the "activation" of the carboxyl group to make it more reactive. peptide.com Various coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization (the loss of stereochemical purity) at the α-carbon. bachem.compeptide.com

Common classes of coupling reagents include:

Carbodiimides: Such as DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide). bachem.com

Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). bachem.com

Aminium/Uronium Salts: Such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide). peptide.comgoogle.com

When used in peptide synthesis, the amino group of this compound can react with the activated carboxyl group of another amino acid, or its own carboxyl group can be activated to react with the amino group of a growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of long peptide sequences. google.compeptide.com In SPPS, the first amino acid of the sequence is anchored to an insoluble polymer resin support. nih.gov The peptide chain is then assembled step-by-step through repeated cycles of deprotection and coupling reactions. peptide.com

The general cycle of SPPS involves:

Deprotection: The temporary protecting group (e.g., Fmoc or Boc) on the N-terminal amino acid of the resin-bound peptide is removed. nih.gov

Washing: The resin is washed thoroughly to remove excess reagents and byproducts. peptide.com

Coupling: The next protected amino acid, with its carboxyl group activated by a coupling reagent, is added to react with the newly freed N-terminus of the resin-bound peptide. bachem.compeptide.com

Washing: The resin is washed again to remove unreacted materials.

This cycle is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed. peptide.com As a non-standard amino acid derivative, this compound can be incorporated into a peptide sequence using these SPPS methodologies to create modified peptides with unique properties. peptide.com

| Key Steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | |

| Support | Insoluble polymer resin (e.g., Wang resin, Rink Amide resin). peptide.comnih.gov |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) group. google.com |

| Deprotection Reagent | A base, typically a solution of piperidine (B6355638) in a solvent like DMF. nih.govrsc.org |

| Coupling Reagents | Uronium/Aminium salts (e.g., HBTU, HATU) or Carbodiimides (e.g., DIC) often with an additive like HOBt. bachem.comgoogle.com |

| Cleavage | Strong acid cocktail (e.g., Trifluoroacetic acid with scavengers). peptide.com |

Development and Evaluation of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful method for asymmetric synthesis.

While this compound itself is primarily used as a chiral building block, its structural motif is found in compounds developed as chiral auxiliaries. For example, chiral amino alcohols and Schiff bases can be synthesized from related chiral precursors and evaluated as ligands in metal-catalyzed asymmetric reactions. sfu.ca The effectiveness of a chiral auxiliary is determined by its ability to induce a high degree of stereoselectivity in reactions such as alkylations, cyclopropanations, or Diels-Alder reactions. sfu.ca For example, (S)-1-Phenylethylamine, a compound with a similar chiral backbone, is widely used as a chiral auxiliary in the diastereoselective synthesis of various products. rsc.orgmdpi.com The development process involves synthesizing potential auxiliary structures and then evaluating their performance in a variety of asymmetric transformations to determine the level of stereochemical control they can exert. sfu.ca

Synthesis of Unnatural Amino Acid Derivatives

This compound serves as a valuable chiral building block in the asymmetric synthesis of a variety of non-proteinogenic amino acids. These unnatural amino acids are crucial components in medicinal chemistry and drug discovery, offering a means to create novel peptides and pharmacologically active molecules with enhanced properties. princeton.edunih.gov The synthesis of these complex molecules, particularly those with substitution at the α-carbon, presents significant synthetic challenges. nih.gov A prominent and effective strategy involves the use of chiral nickel(II) complexes of Schiff bases, which act as templates to control stereochemistry during the formation of new carbon-carbon bonds. rsc.orgrsc.org

The general methodology begins with the formation of a Schiff base from this compound and a chiral ligand, such as (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB). This Schiff base is then treated with a nickel(II) source to form a rigid, square-planar complex. The steric environment created by the chiral ligand and the phenyl group of the amino acid derivative directs the approach of electrophiles, allowing for highly diastereoselective alkylation at the α-carbon.

This approach has been successfully applied to generate a diverse range of α-substituted and α,α-disubstituted amino acids, which are otherwise difficult to access. nih.govrsc.org The reaction is notable for its operational simplicity and the ability to produce complex amino acid structures with high stereocontrol. rsc.org

Detailed Research Findings

Research in this area has demonstrated the diastereoselective alkylation of Ni(II) complexes of Schiff bases derived from amino acids like alanine (B10760859) and dehydroalanine, establishing a robust methodology for creating unnatural amino acids. rsc.orgwhiterose.ac.uk By applying this established protocol to a Schiff base derived from this compound, a variety of electrophiles can be introduced to synthesize novel α-substituted phenylglycine derivatives.

The process involves the deprotonation of the α-carbon of the complexed amino acid ester with a suitable base, followed by reaction with an alkyl halide or other electrophile. The bulky chiral ligand shields one face of the resulting enolate, leading to the preferential formation of one diastereomer. Subsequent acidic hydrolysis of the nickel complex liberates the newly synthesized unnatural amino acid ester, and the chiral auxiliary can often be recovered and reused. whiterose.ac.uk

This method provides access to a wide array of unnatural amino acids with tailored side chains. For example, the alkylation with various functionalized alkyl halides can introduce side chains with terminal alkenes, alkynes, or other reactive handles suitable for further chemical modification, such as in peptide synthesis or the construction of peptidomimetics. rsc.org

The table below illustrates the potential products and typical outcomes based on analogous reactions reported in the literature, demonstrating the versatility of this synthetic strategy.

Table 1: Representative Synthesis of Unnatural Amino Acid Derivatives via Diastereoselective Alkylation

| Entry | Electrophile | Product (Ester Form) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | 5-Iodo-1-pentene | (S)-Ethyl 2-amino-2-phenyl-6-heptenoate | >98:2 | ~70 |

| 2 | Benzyl (B1604629) Bromide | (S)-Ethyl 2-amino-3-benzyl-2-phenylpropanoate | >95:5 | ~65 |

| 3 | Propargyl Bromide | (S)-Ethyl 2-amino-2-phenyl-4-pentyneate | >95:5 | ~68 |

| 4 | Ethyl Iodoacetate | Ethyl 3-((S)-1-ethoxy-1-oxo-2-phenylpropan-2-yl)propanoate | >90:10 | ~60 |

Note: The data presented in this table are representative examples adapted from published results on analogous chiral Ni(II) complex systems and illustrate the expected outcomes for the derivatization of this compound. rsc.orgwhiterose.ac.uk

The resulting α,α-disubstituted amino acid esters are valuable precursors for synthesizing conformationally constrained peptides and other complex molecular architectures. nih.gov The ability to introduce diverse functional groups with high stereochemical fidelity underscores the importance of this compound as a starting material in advanced organic synthesis.

Stereochemical Investigations and Chiral Purity

Importance of (S)-Configuration in Synthetic Pathways

The (S)-configuration of ethyl 2-amino-2-phenylacetate is of paramount importance as it serves as a versatile chiral building block in the asymmetric synthesis of a wide array of more complex molecules. Nineteen of the twenty common proteinogenic amino acids are chiral, underscoring the significance of stereochemistry in biological systems. wou.edu The specific enantiomer of a chiral molecule is often responsible for its desired biological activity, while the other enantiomer may be inactive or even cause adverse effects. phenomenex.comnih.gov

(S)-Ethyl 2-amino-2-phenylacetate and similar chiral amino acid derivatives are foundational materials for creating peptidomimetics, which are compounds designed to mimic peptides. nih.gov For instance, lactam-constrained amino acids, synthesized from chiral precursors, are used to stabilize specific peptide conformations, such as β-turns, which can enhance biological activity and stability. nih.gov The defined stereocenter of the starting amino acid derivative is crucial for controlling the stereochemistry of the final constrained peptide.

Furthermore, the (S)-configuration is essential when these molecules are used as chiral auxiliaries or as starting points for the synthesis of other valuable chiral compounds like 1,2-amino alcohols. nih.govresearchgate.netrsc.org In these synthetic strategies, the stereochemical information from the (S)-center is transferred to new stereocenters in the target molecule, a process that relies entirely on the high enantiomeric purity of the initial material.

Enantiomeric Purity Assessment and Enhancement Techniques

Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals and fine chemical synthesis. phenomenex.com Enantiomeric excess (e.e.), a measure of this purity, is the difference between the amount of one enantiomer and the amount of the other in a mixture. heraldopenaccess.us A variety of analytical techniques are employed to determine the e.e. of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for separating and quantifying enantiomers. phenomenex.comheraldopenaccess.us

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. heraldopenaccess.usyakhak.orgsigmaaldrich.com Polysaccharide-based CSPs are common, but for polar and ionic compounds like amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for direct analysis without derivatization. sigmaaldrich.com

Achiral HPLC with Chiroptical Detectors: This approach uses a standard achiral column but employs detectors that can distinguish between enantiomers, such as circular dichroism (CD) or optical rotation (OR) detectors. heraldopenaccess.usuma.es

Other Assessment Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By using chiral solvating agents (CSAs), it is possible to create transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum for each enantiomer. nih.govresearchgate.netresearchgate.net

Derivatization: Reacting the enantiomeric mixture with a pure chiral derivatizing agent creates diastereomers, which have different physical properties and can be separated and quantified using standard achiral chromatography. heraldopenaccess.ussigmaaldrich.com

Enhancement of enantiomeric purity often involves techniques such as preferential crystallization or the resolution of diastereomeric salts formed with a chiral resolving agent.

Below is a table summarizing common HPLC conditions for the analysis of amino acid esters.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Methanol (B129727)/Water/Acetic Acid/Triethylamine mixture | LC-MS | sigmaaldrich.com |

| Chiral HPLC | Cellulose (B213188) Phenylcarbamate (e.g., Chiralcel OD-H) | Isopropanol/Hexane (B92381) | UV, Fluorescence | yakhak.org |

| Achiral HPLC | Standard C18 | Phosphate Buffer | Circular Dichroism (CD), Optical Rotation (OR) | uma.es |

Mechanisms of Stereocontrol in Asymmetric Transformations

The selective synthesis of the (S)-enantiomer of ethyl 2-amino-2-phenylacetate is achieved through various asymmetric transformations that control the formation of the chiral center. These methods are designed to create one enantiomer in significant excess over the other.

One powerful strategy is phase-transfer catalysis , where a chiral quaternary ammonium (B1175870) salt catalyst transports the reactant between an aqueous and an organic phase, creating a chiral environment for the reaction, such as the alkylation of a glycine-derived Schiff base. acs.org The specific structure of the catalyst, often featuring a binaphthyl backbone, sterically directs the incoming electrophile to one face of the prochiral enolate, leading to high enantioselectivity. mdpi.com

Another approach involves the use of chiral auxiliaries . A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be alkylated with high stereocontrol. nih.gov The rigid structure of the metal complex blocks one face of the glycine enolate, forcing the alkylating agent to approach from the less hindered side.

Recent advancements have also focused on catalytic enantioselective C-H insertion reactions . nih.gov In one method, a nitrene generated from an azidoformate precursor can undergo an intramolecular C-H insertion. The reaction proceeds through a cyclic transition state, where the conformation is controlled by a chiral catalyst, thereby ensuring high regio- and stereocontrol in the formation of the α-amino acid product. nih.gov

The table below outlines key features of these stereocontrol mechanisms.

| Mechanism | Key Component | Principle of Stereocontrol | Reference |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Formation of a chiral ion pair, leading to face-selective alkylation. | acs.org |

| Chiral Auxiliary Control | Ni(II) Complex of Glycine Schiff Base | Steric hindrance from the chiral ligand directs the approach of the electrophile. | nih.gov |

| Stereocontrolled C-H Insertion | Chiral Metal Catalyst | Control over the conformation of a cyclic transition state during nitrene insertion. | nih.gov |

| Copper-Catalyzed Cross-Coupling | Cu(I) Carboxylate | Coupling of α-amino acid thiol esters with organostannanes proceeds with retention of configuration. | nih.gov |

Exploration of Novel Chirality Types in Derivatives (e.g., Turbo Chirality, Staircase Chirality)

Research into unnatural amino acid derivatives has led to the discovery and exploration of novel forms of chirality that extend beyond the traditional central, axial, and planar types. These new chiral elements, such as "turbo chirality" and "staircase chirality," have been identified in complex molecules derived from amino acid scaffolds. nih.govnih.govnih.gov

Turbo Chirality , also known as propeller chirality, arises when three or more propeller-like groups are attached to a central atom or axis, creating a clockwise (P,P,P) or counterclockwise (M,M,M) arrangement. nih.govnih.govresearchgate.net In the context of amino acid derivatives, researchers have synthesized molecules containing a chiral C(sp³) center, an orientational axis, and a turbo chiral framework. nih.govresearchgate.net The stereochemistry of the turbo framework was found to be controlled by a chiral sulfinyl auxiliary group used during the synthesis, demonstrating a method for asymmetric induction of this complex chirality. nih.gov

Staircase Chirality is a more recently discovered form of three-dimensional chirality. nih.govnih.goveurekalert.org This architecture is characterized by two symmetrical phenyl rings anchored by a naphthyl pier, where the rings are asymmetrically displaced relative to each other, resembling a staircase. nih.govresearchgate.net The synthesis of these molecules was inspired by the design of unnatural amino acid derivatives, using chiral auxiliaries at the para-positions of the phenyl rings to induce the asymmetric displacement. nih.goveurekalert.org Remarkably, a single molecule has been synthesized that exhibits four distinct types of chirality simultaneously: central, orientational, turbo, and staircase chirality, a previously undocumented combination. nih.govnih.gov

These novel forms of chirality, discovered through the creative design of amino acid derivatives, open new frontiers in stereochemistry, asymmetric synthesis, and materials science. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (S)-Ethyl 2-amino-2-phenylacetate, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy allows for the identification of the different types of protons and their connectivity within the molecule. For this compound, the spectrum would be anticipated to show distinct signals corresponding to the protons of the ethyl group, the methine proton, the amine protons, and the aromatic protons of the phenyl group.

The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The methine proton (-CH-) attached to the chiral center would appear as a singlet if no coupling to the amine protons is observed, or as a multiplet otherwise. The protons on the phenyl ring generally appear as a complex multiplet in the aromatic region of the spectrum. The amine (-NH2) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methine carbon at the chiral center, and the distinct carbons of the phenyl ring. The carbonyl carbon is typically found at the downfield end of the spectrum.

Mass Spectrometry (MS and LCMS) for Molecular Integrity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the molecular integrity of the target compound.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. In electrospray ionization (ESI), a common technique for such molecules, adducts with protons [M+H]⁺ or sodium ions [M+Na]⁺ are often observed. uni.lu

The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 1: Predicted m/z for Adducts of Ethyl 2-amino-2-phenylacetate uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M+K]⁺ | 218.05780 |

| [M+H-H₂O]⁺ | 162.09190 |

This data is based on computational predictions.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of chiral compounds like this compound. To separate the enantiomers (the (S) and (R) forms), a chiral stationary phase (CSP) is required.

Research on similar α-amino acid esters has shown that polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are effective for achieving enantiomeric resolution. For instance, Chiralpak® IA and Chiralpak® AD-H columns have demonstrated good performance in separating such compounds. The mobile phase typically consists of a mixture of a polar solvent like 2-propanol and a non-polar solvent such as hexane (B92381). The separation relies on the differential interactions of the enantiomers with the chiral stationary phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress and assessing the purity of a sample. For the analysis of this compound, a silica (B1680970) gel plate is commonly used as the stationary phase.

Due to the presence of the primary amine group, a common visualization agent is ninhydrin, which reacts with the amine to produce a distinctively colored spot (typically purple or pink). The mobile phase, or eluent, is chosen based on the polarity of the compound. A mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like heptane (B126788) or hexane is often a good starting point. The ratio of these solvents can be adjusted to achieve optimal separation, which is quantified by the retardation factor (Rf). For amino acids, ternary mobile phases such as butanol, acetic acid, and water are also frequently employed to achieve good separation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its constituent parts.

Key functional groups and their expected IR absorption regions include:

N-H Stretch: The primary amine group (-NH2) typically exhibits two stretching vibrations in the region of 3400-3250 cm⁻¹. These bands can sometimes be broad due to hydrogen bonding.

C-H Stretch (Aromatic): The phenyl group shows characteristic C-H stretching vibrations above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The ethyl group's C-H bonds will have stretching absorptions in the 2980-2850 cm⁻¹ range.

C=O Stretch (Ester): A strong, sharp absorption band corresponding to the carbonyl group of the ester is expected around 1750-1735 cm⁻¹.

C-O Stretch (Ester): The C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region.

C=C Stretch (Aromatic): The benzene (B151609) ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3250 |

| Aromatic Ring | C-H Stretch | >3000 |

| Ethyl Group | C-H Stretch | 2980-2850 |

| Ester | C=O Stretch | 1750-1735 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ester | C-O Stretch | 1300-1000 |

X-Ray Diffraction (XRD) for Crystal Structure and Absolute Configuration Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal XRD is indispensable for unambiguously establishing its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. nih.gov

A key aspect of the XRD analysis of a chiral compound is the determination of the Flack parameter. This parameter, derived from the diffraction data, confirms the absolute stereochemistry of the molecule, in this case, verifying the (S)-configuration at the chiral center.

While a specific crystal structure determination for this compound was not found, the principles of the technique are well-established. For example, the crystal structure of a related compound, ethyl 2-acetylhydrazono-2-phenylacetate, was determined by single-crystal X-ray diffraction, providing detailed information on its molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov This highlights the power of XRD in providing a complete structural picture of a molecule.

Table 2: Information Obtainable from Single-Crystal X-Ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Absolute Configuration | The absolute stereochemistry of chiral centers, confirmed by the Flack parameter. |

Photoluminescence Spectroscopy for Optical Properties

Photoluminescence spectroscopy is a technique used to investigate the electronic structure and optical properties of molecules. It involves exciting a sample with light of a specific wavelength and measuring the light emitted as the molecule returns to its ground electronic state. This emission can be in the form of fluorescence or phosphorescence.

The photoluminescence properties of this compound would be primarily influenced by the phenyl group, which is a known chromophore. Upon excitation with ultraviolet light, the π-electron system of the benzene ring would be promoted to a higher energy state. The subsequent relaxation and emission of light would provide information about the excited state dynamics.

Factors such as the solvent environment, temperature, and the presence of quenchers can significantly affect the photoluminescence spectrum, including the emission wavelength and quantum yield. While specific photoluminescence data for this compound is not detailed in the provided search results, the general principles of the technique would apply. The study of its photoluminescent behavior could be valuable in applications such as optical sensing or as a fluorescent tag in biological studies.

Derivatization Methods for Chromatographic Analysis

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for the separation, identification, and quantification of compounds in a mixture. However, the analysis of primary amines like this compound can sometimes be challenging due to their polarity and potential for peak tailing on certain chromatographic columns. nih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties. For this compound, derivatization of the primary amine group can enhance its volatility for GC analysis or improve its retention and detection for HPLC analysis. researchgate.netthermofisher.com

Common derivatizing reagents for primary amines include:

Ethyl Chloroformate: This reagent reacts with the amine to form a carbamate (B1207046) derivative, which is more volatile and suitable for GC analysis. researchgate.net

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection by fluorescence detectors in HPLC. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that forms stable, fluorescent derivatives with primary and secondary amines, suitable for HPLC analysis. thermofisher.com

Diethyl Ethoxymethylenemalonate (DEEMM): DEEMM is a versatile reagent for the derivatization of amino compounds, allowing for targeted analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govunito.it

The choice of derivatization reagent depends on the analytical technique being employed and the specific requirements of the analysis, such as sensitivity and selectivity.

Table 3: Common Derivatization Reagents for Primary Amines

| Reagent | Acronym | Resulting Derivative | Analytical Technique |

| Ethyl Chloroformate | ECF | Carbamate | Gas Chromatography (GC) |

| o-Phthalaldehyde | OPA | Isoindole | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorenylmethyloxycarbonyl | High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection |

| Diethyl Ethoxymethylenemalonate | DEEMM | Enamine | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT allows for the accurate and efficient calculation of a wide range of molecular attributes.

Optimized Geometrical Parameters

The foundational step in many computational studies is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. Using DFT methods, often with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of (S)-Ethyl 2-amino-2-phenylacetate can be calculated. These parameters define the molecule's shape and are crucial for understanding its interactions and reactivity. While specific experimental data for the isolated molecule may be scarce, these calculated values provide a reliable representation of its structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-O (ester) | Data not available | |

| C-N | Data not available | |

| Cα-C (phenyl) | Data not available | |

| Bond Angle | O=C-O | Data not available |

| C-N-H | Data not available | |

| Cα-C-C (phenyl ring) | Data not available | |

| Dihedral Angle | H-N-Cα-C=O | Data not available |

Note: The table is a template. Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in published literature for this specific molecule.

Vibrational Wavenumbers and Electronic Spectra Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of the N-H group. The calculated wavenumbers can be compared with experimental spectra to aid in the assignment of observed absorption bands. For instance, the characteristic carbonyl stretch is expected in the region of 1700-1750 cm⁻¹, while N-H stretching vibrations typically appear above 3300 cm⁻¹.

Furthermore, computational methods can predict electronic spectra, such as UV-Visible absorption. These calculations help to understand the electronic transitions occurring within the molecule, for example, transitions involving the phenyl ring's π-system.

Table 2: Calculated Vibrational Wavenumbers for Key Functional Groups of this compound (Theoretical)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | Data not available |

| C-H Stretch (aromatic) | Phenyl Ring | Data not available |

| C-H Stretch (aliphatic) | Ethyl Group | Data not available |

| C=O Stretch | Ester | Data not available |

| C-N Stretch | Data not available | |

| C-O Stretch | Ester | Data not available |

Note: The table is a template. Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in published literature for this specific molecule.

NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental NMR data and for confirming the structure of this compound. The chemical shifts are sensitive to the electronic environment of each atom, providing detailed information about the molecular structure.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Theoretical)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| Carbonyl C | Data not available |

| Cα | Data not available |

| Phenyl C (ipso) | Data not available |

| Phenyl C (ortho, meta, para) | Data not available |

| O-CH₂ | Data not available |

| CH₃ | Data not available |

| ¹H NMR | |

| N-H | Data not available |

| Cα-H | Data not available |

| Phenyl H | Data not available |

| O-CH₂ | Data not available |

| CH₃ | Data not available |

Note: The table is a template. Specific values are dependent on the level of theory, basis set, and solvent model used in the calculation and are not currently available in published literature for this specific molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling offers a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species that are difficult or impossible to observe experimentally.

Transition State Analysis

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state to form products. Computational methods can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound. This information is critical for understanding the reaction's kinetics and for determining the activation energy, which governs the reaction rate. For example, in the hydrolysis of the ester group, the transition state would involve the nucleophilic attack of a water molecule on the carbonyl carbon.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of the positions of its atoms. By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism, allowing for the prediction of the most likely reaction path and the identification of potential side reactions. The PES can be used to explore various chemical transformations, such as its synthesis or degradation pathways.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides valuable information about electron density distribution, atomic charges, hybridization, and the stabilizing effects of orbital interactions within the molecule. icm.edu.pl

For this compound, NBO analysis would elucidate the nature of the bonding and the electronic interactions between the different functional groups: the amino group, the ethyl ester group, and the phenyl ring. Key findings from a hypothetical NBO analysis are detailed below.

Hybridization and Bond Composition:

NBO analysis would describe the hybridization of the atomic orbitals that form the bonds in the molecule. For instance, the carbon atoms in the phenyl ring would be sp² hybridized, consistent with its aromatic nature. The carbonyl carbon of the ester group would also exhibit sp² hybridization, while the alpha-carbon and the carbons of the ethyl group would be sp³ hybridized. The nitrogen of the primary amine would likely show sp³ hybridization.

Natural Population Analysis and Charge Distribution:

A crucial aspect of NBO analysis is the calculation of natural atomic charges, which gives a more chemically meaningful picture of electron distribution than other methods like Mulliken population analysis. icm.edu.pl The analysis would reveal the charge distribution across the molecule, highlighting the electronegative oxygen and nitrogen atoms as sites of negative charge and the hydrogen atoms of the amino group and the carbonyl carbon as sites of positive charge.

Hyperconjugative Interactions and Second-Order Perturbation Theory:

A significant strength of NBO analysis is its ability to identify and quantify stabilizing intramolecular interactions through second-order perturbation theory. wisc.edu These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, several important hyperconjugative interactions would be expected:

π → π interactions:* Within the phenyl ring, delocalization of π electrons is a dominant feature. NBO analysis quantifies the interactions between the filled π orbitals and the empty π* orbitals of the aromatic system.

n → π interactions:* The lone pair of the nitrogen atom and the ester oxygen atoms can interact with the antibonding π* orbital of the carbonyl group (C=O). This delocalization of electron density affects the reactivity of the carbonyl group.

A representative data table summarizing the most significant second-order perturbation energies (E⁽²⁾) for these interactions is presented below. Higher E⁽²⁾ values indicate stronger interactions.

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) (Illustrative) |

| LP (1) N | σ* (Cα-Cphenyl) | 5.2 |

| LP (1) N | σ* (Cα-H) | 4.8 |

| LP (2) O (C=O) | σ* (Cα-Cphenyl) | 2.5 |

| LP (1) O (O-Et) | σ* (C=O) | 1.8 |

| π (C1-C2)phenyl | π* (C3-C4)phenyl | 20.5 |

| π (C3-C4)phenyl | π* (C5-C6)phenyl | 18.9 |

Note: The values in this table are illustrative examples of what would be expected from an NBO analysis and are not from a specific computational study on this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.govnih.gov It is a 3D plot of the electrostatic potential mapped onto a constant electron density surface of the molecule. The MEP surface helps to visualize the charge distribution and identify the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org

The different colors on the MEP surface represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating an excess of electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electron density. These are the most likely sites for nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, the MEP surface would reveal the following key features:

Negative Potential Regions: The most negative regions (red) would be concentrated around the oxygen atoms of the carbonyl group and the ester linkage, as well as the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs. These areas are the primary sites for interactions with electrophiles and hydrogen bond donors.

Positive Potential Regions: The most positive regions (blue) would be located on the hydrogen atoms of the amino group (-NH₂) and the hydrogen atom attached to the alpha-carbon. These sites are susceptible to attack by nucleophiles and can act as hydrogen bond donors.

Neutral Regions: The phenyl ring and the ethyl group would show regions of relatively neutral potential (green), with the π-system of the phenyl ring creating a region of slightly negative potential above and below the plane of the ring.

The MEP analysis provides a clear rationale for the intermolecular interactions of this compound, such as its ability to form hydrogen bonds, which is crucial for its behavior in biological systems and as a chiral resolving agent.

A table summarizing the expected MEP surface characteristics is provided below.

| Molecular Region | Expected Electrostatic Potential | Color on MEP map | Implication for Reactivity |

| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Nitrogen | Negative | Red/Yellow-Red | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Hydrogens | Highly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| α-Hydrogen | Positive | Blue/Light Blue | Potential site for deprotonation under basic conditions |

| Phenyl Ring (face) | Slightly Negative | Green/Yellow | Site for π-π stacking interactions |

| Ethyl Group | Neutral | Green | Generally non-reactive, contributes to steric bulk |

Note: The descriptions in this table are based on the general principles of MEP analysis applied to the structure of this compound.

Q & A

Q. What are the critical storage and handling protocols for this compound hydrochloride to prevent hygroscopic degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.